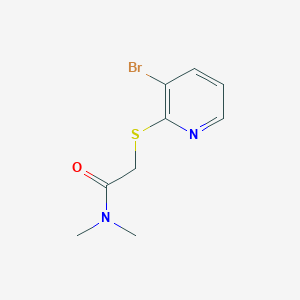
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as N-ethyl-3-oxo-2-phenylpyrrolidine-1-sulfonamide (NS-105), is a compound that has been extensively studied for its potential therapeutic applications in treating neurological disorders.
Wirkmechanismus
NS-105 acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive function and memory. By binding to the receptor, NS-105 enhances its activity, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
NS-105 has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Additionally, NS-105 has been shown to have a low toxicity profile and is well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NS-105 is its high potency and selectivity for the α7nAChR. This makes it a useful tool for studying the role of the receptor in cognitive function and memory. However, one limitation of NS-105 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for NS-105 research. One area of interest is its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of NS-105 and its effects on cognitive function and memory. Finally, there is potential for the development of new compounds based on NS-105 that may have improved potency and selectivity for the α7nAChR.
Conclusion
In conclusion, NS-105 is a compound that has shown promise for its potential therapeutic applications in treating neurological disorders. Its high potency and selectivity for the α7nAChR make it a useful tool for studying the role of the receptor in cognitive function and memory. Further research is needed to fully understand the mechanism of action of NS-105 and its effects on neurological disorders.
Synthesemethoden
NS-105 is synthesized by reacting N-ethyl-3-pyrrolidinone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white solid with a melting point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
NS-105 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, enhance memory retention, and reduce symptoms of psychosis.
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(19(2,17)18)12-9-10-14(13(12)16)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPDBGGDUKEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)

![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)